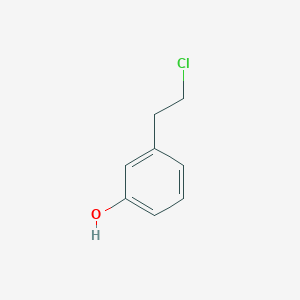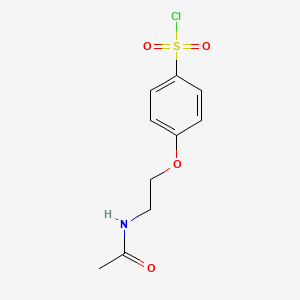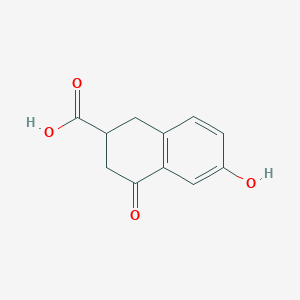
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a ketone group, and a carboxylic acid group. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the cyclization of substituted benzene derivatives under specific conditions to form the naphthalene ring system
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure and high-temperature conditions are often employed to drive the reactions to completion. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
化学反应分析
Types of Reactions
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring system can interact with enzymes and receptors, modulating their function and leading to specific biological outcomes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound without the hydroxyl and carboxylic acid groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group instead of a hydroxyl group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Contains a quinoline ring system instead of naphthalene.
Uniqueness
6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
6-hydroxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7,12H,3-4H2,(H,14,15) |
InChI 键 |
MCPJPAHHZPLPIY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1C=CC(=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
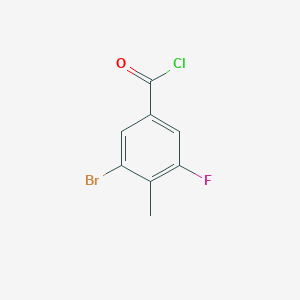
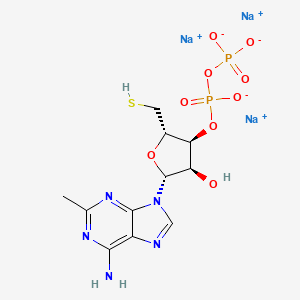
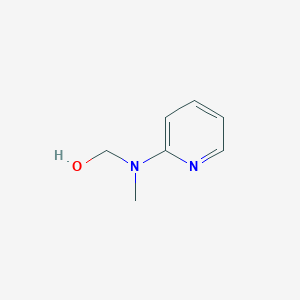
![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
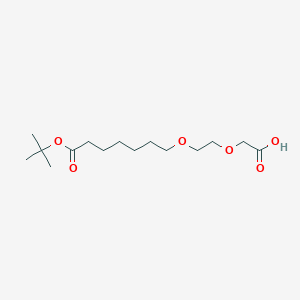
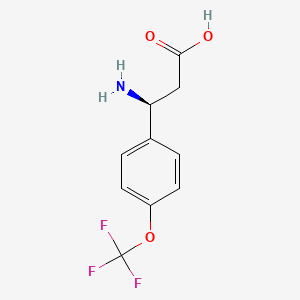
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
